(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid is an organic compound characterized by its unique oxirane (epoxide) structure and the presence of a phenylethyl carbamoyl group. Its chemical formula is C13H15N1O3, and it has a CAS number of 139731-96-7. The compound features a chiral center, which contributes to its stereochemistry and potential biological activity. The oxirane ring is known for its reactivity due to the strained three-membered ring structure, making it a valuable component in various
These reactions are significant for synthesizing more complex molecules and understanding the compound's reactivity profile.
The synthesis of (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid typically involves multi-step organic synthesis techniques:
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.
(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid has potential applications in several fields:
Several compounds share structural similarities with (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-N-(1-(4-(Trifluoromethyl)phenyl)ethyl)glycine | Contains an ethyl group and a trifluoromethyl substituent | Known for its anti-inflammatory properties |
| (S)-N-(4-Methylphenyl)glycine | Features a methyl-substituted phenyl group | Exhibits neuroprotective effects |
| (S)-N-(4-(Hydroxymethyl)phenyl)glycine | Contains a hydroxymethyl substituent | Potential applications in neuropharmacology |
The uniqueness of (2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid lies in its combination of an oxirane ring and a phenylethyl carbamoyl moiety. This specific arrangement may confer distinct chemical reactivity and biological activity compared to other similar compounds. Further research is necessary to elucidate these differences fully and explore their implications in various applications.